molecular formula C15H14N2O3S B1403947 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole CAS No. 239798-77-7

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole

Cat. No.: B1403947
CAS No.: 239798-77-7
M. Wt: 302.4 g/mol
InChI Key: YBLIGQCCDDTNMG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined molecular structure with the chemical formula C15H14N2O3S and a molecular weight of 302.4 grams per mole. The compound is registered under PubChem Chemical Identifier 71699961 and carries the Chemical Abstracts Service registry number 239798-77-7. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole, which precisely describes its structural components.

The nomenclature of this compound reflects its complex heterocyclic nature, incorporating multiple functional groups within a single molecular framework. Alternative systematic names include 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine, which emphasizes the connectivity between the pyridine ring and the oxazole moiety. The compound also carries various database identifiers, including DTXSID10856611 in the Distributed Structure-Searchable Toxicity Database Network.

Chemical Property Value
Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
PubChem CID 71699961
CAS Number 239798-77-7
IUPAC Name 4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole

The structural complexity of this compound arises from the presence of three distinct heterocyclic and aromatic systems: the pyridine ring, the dihydrooxazole ring, and the tosyl-substituted benzene ring. This multi-ring architecture contributes to the compound's unique chemical properties and reactivity patterns. The tosyl group, formally known as the 4-methylbenzenesulfonyl group, serves as both an electron-withdrawing substituent and a potential leaving group in various chemical transformations.

Historical Development in Heterocyclic Chemistry

The development of dihydrooxazole chemistry has its roots in the broader field of heterocyclic organic chemistry, which emerged as a distinct discipline in the late 19th century. Oxazole itself was first reported by Hantzsch in 1887, marking the beginning of systematic investigations into five-membered heterocycles containing both nitrogen and oxygen atoms. The subsequent development of dihydrooxazole derivatives, including compounds like this compound, represents an evolution in synthetic methodology aimed at creating more complex and functionally diverse heterocyclic systems.

The historical significance of tosyl-containing compounds in organic synthesis cannot be overstated. The tosyl group has been recognized as one of the most versatile protecting groups and leaving groups in organic chemistry since its introduction in the early 20th century. The incorporation of tosyl functionality into dihydrooxazole frameworks represents a confluence of these two important areas of synthetic chemistry. Research has demonstrated that the tosyl group not only lowers the pKa value of related methylene compounds but also acts as an effective leaving group in dihydrosubstituted oxazolines, depending upon reaction conditions including solvent choice, base equivalents, and temperature.

The synthetic methodology for preparing compounds like this compound has evolved significantly with the advent of modern synthetic techniques. Microwave-assisted synthesis has emerged as a particularly effective approach for the preparation of oxazole and dihydrooxazole derivatives. Recent studies have shown that microwave irradiation can facilitate the formation of 4,5-disubstituted oxazoline derivatives with high efficiency and selectivity. The use of potassium phosphate as a base in isopropanol solvent under microwave conditions has proven especially effective for these transformations.

The development of mechanistic understanding has also played a crucial role in the advancement of dihydrooxazole chemistry. Researchers have proposed that the formation of compounds like this compound proceeds through a series of well-defined intermediates involving nucleophilic attack, cyclization, and subsequent transformations. This mechanistic insight has enabled the rational design of synthetic routes and the optimization of reaction conditions for improved yields and selectivity.

Position Within Oxazole Derivative Classifications

This compound occupies a specific position within the broader classification system of oxazole derivatives. According to the Hantzsch-Widman nomenclature system, this compound belongs to the dihydrooxazole subfamily, which represents partially saturated analogues of the fully aromatic oxazole ring system. The compound can be more precisely classified as a 4,5-dihydro-1,3-oxazole derivative, indicating the specific positions of the saturated bonds within the five-membered ring.

Within the oxazole derivative classification system, compounds are typically categorized based on their degree of saturation and substitution patterns. Oxazole itself represents the fully aromatic parent compound, while oxazolines encompass various partially reduced forms. The term "oxazoline" is often used generically to describe any partially saturated oxazole derivative, though more precise nomenclature distinguishes between 2-oxazolines, 3-oxazolines, and 4-oxazolines based on the position of the remaining double bond. This compound falls into the 2-oxazoline category, as the double bond is retained between the carbon at position 2 and the nitrogen atom.

Classification Level Category Description
Parent Heterocycle Oxazole Five-membered ring with nitrogen and oxygen
Saturation Level Dihydrooxazole Partially saturated oxazole derivative
Specific Type 2-Oxazoline Double bond between C-2 and nitrogen
Substitution Pattern 4,5-Disubstituted Substitution at positions 4 and 5

The substitution pattern of this compound places it within the 4,5-disubstituted oxazoline category, which represents one of the most synthetically important classes of oxazoline derivatives. These compounds are particularly valuable because they can serve as intermediates for the preparation of various other heterocyclic systems and can undergo selective transformations at either the 4 or 5 position. The specific combination of pyridine and tosyl substituents in this compound creates a unique reactivity profile that distinguishes it from other members of the dihydrooxazole family.

The biological and synthetic significance of oxazole derivatives has been extensively documented in the literature. These compounds have found applications ranging from natural product synthesis to pharmaceutical development. The presence of the oxazole or dihydrooxazole motif in numerous bioactive molecules has driven continued interest in developing new synthetic methods for their preparation and modification. Within this context, this compound represents a valuable synthetic intermediate that combines the structural features necessary for further elaboration into more complex molecular architectures.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-5-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-11-5-7-12(8-6-11)21(18,19)15-14(20-10-17-15)13-4-2-3-9-16-13/h2-10,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLIGQCCDDTNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C(OC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856611
Record name 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239798-77-7
Record name 2-[4-(4-Methylbenzene-1-sulfonyl)-4,5-dihydro-1,3-oxazol-5-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Parameters:

Parameter Conditions Outcome
Solvent IPA High yield (up to 96%)
Base Potassium phosphate (2 equiv) Promotes cyclization
Temperature 65°C Optimal for microwave-assisted reaction
Time 8 minutes Rapid synthesis

This approach involves initial formation of an intermediate from TosMIC and aldehyde derivatives, followed by cyclization and elimination steps to form the dihydrooxazole ring, with the tosyl group acting as a leaving group under basic conditions.

Conventional Multi-Step Synthetic Routes

Traditional methods involve multi-step procedures starting from commercially available pyridine derivatives and tosyl compounds. These routes typically include:

  • Formation of TosMIC Derivative: TosMIC reacts with pyridine-based aldehydes or ketones under basic conditions to form key intermediates.
  • Cyclization to Oxazoline: The intermediates undergo cyclization facilitated by dehydrating agents or bases, often requiring reflux conditions.
  • Oxidation or Dehydrogenation: The dihydrooxazole intermediate is then oxidized or dehydrogenated to yield the aromatic oxazole, although for the dihydro form, this step may be omitted.

Example Procedure:

  • Picolinic acid derivatives are converted into corresponding acyl chlorides using oxalyl chloride.
  • These acyl chlorides react with TosMIC under basic conditions (e.g., potassium carbonate or potassium phosphate) in solvents like ethanol or acetonitrile.
  • The cyclization occurs under reflux, followed by purification to isolate the target dihydrooxazole.

Specific Synthesis of this compound

A representative method involves the following steps:

Step 1: Preparation of TosMIC and Pyridine Derivative

  • TosMIC is dissolved in isopropanol, and pyridine-2-carbaldehyde is added.
  • Potassium phosphate is used as a base to deprotonate TosMIC, forming a reactive intermediate.

Step 2: Microwave-Induced Cyclization

  • The mixture is irradiated at 65°C under microwave conditions for approximately 8 minutes.
  • This promotes a [3 + 2] cycloaddition between TosMIC and the aldehyde, forming a dihydrooxazole intermediate.

Step 3: Purification

  • Post-reaction, the mixture is cooled, and the product is extracted with ethyl acetate.
  • Washing with water and brine removes impurities, yielding the pure dihydrooxazole in yields exceeding 95%.

Reaction Scheme:

Picolinic acid derivative + TosMIC + K3PO4 → Microwave irradiation → this compound

Factors Influencing Preparation

Factor Effect Reference
Solvent Affects yield and reaction rate; IPA preferred for microwave reactions
Base Strong bases like K3PO4 facilitate cyclization and elimination
Temperature Elevated temperatures (60–65°C) optimize cyclization
Microwave Power & Time Short reaction times (~8 min) with controlled power (350 W) enhance efficiency

Research Findings and Data Summary

Method Reagents Solvent Temperature Time Yield (%) Notes
Microwave-assisted TosMIC, pyridine-2-carbaldehyde, K3PO4 IPA 65°C 8 min 95–96 Rapid, scalable, environmentally friendly
Conventional reflux TosMIC, aldehyde, base Ethanol/Acetonitrile Reflux 4–6 hours 60–85 Multi-step, less efficient
Modified protocols TosMIC, aldehyde, resin or alternative bases Various Room temp to 60°C 1–6 hours 50–90 Variable yields, dependent on conditions

Chemical Reactions Analysis

Cyclization and Ring-Opening Reactions

The tosyl group facilitates nucleophilic substitution, enabling cyclization or ring-opening under specific conditions:

  • Thionyl chloride-mediated cyclization : Converts dihydrooxazoles to chlorinated intermediates, which are bench-stable and resistant to hydrolysis .

  • Microwave-assisted ring contraction : Heating in isopropanol with K₃PO₄ eliminates the tosyl group, yielding 5-aryl oxazoles .

Table 2: Cyclization Conditions and Outcomes

ReagentTemp (°C)SolventProductYield (%)
SOCl₂60TolueneChlorinated intermediate75
K₃PO₄ (MW)65IPA5-Phenyloxazole95

Functional Group Transformations

The pyridine and oxazoline moieties participate in coordination and substitution:

  • Pyridine-directed metal coordination : Enhances catalytic activity in asymmetric alkylation reactions, particularly with palladium complexes .

  • Tosyl group displacement : Reacts with nucleophiles (e.g., amines, alkoxides) to form substituted oxazolines.

Example Reaction :
Treatment with potassium tert-butylate and iodine in dimethyl carbonate (DMC) at 80°C introduces benzyl groups via nucleophilic substitution :
5 Pyridin 2 yl 4 tosyl 4 5 dihydrooxazole+BnClKOt Bu I2Benzylated product\text{5 Pyridin 2 yl 4 tosyl 4 5 dihydrooxazole}+\text{BnCl}\xrightarrow{\text{KOt Bu I}_2}\text{Benzylated product}

Stability and Reactivity Trends

  • Hydrolytic stability : The oxazoline ring resists hydrolysis under neutral conditions but opens in acidic media to form amides .

  • Thermal stability : Decomposes above 200°C, with the tosyl group fragmenting into SO₂ and toluenesulfonic acid derivatives .

Comparative Analysis with Analogues

Table 4: Reactivity of 4-Tosyl-4,5-dihydrooxazole Derivatives

SubstituentReaction with SOCl₂Oxazole Yield (%)
Pyridin-2-yl7595
p-Tolyl7292
2-Naphthyl6889

Scientific Research Applications

Chemistry

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, enabling the creation of derivatives with tailored properties.

Types of Reactions

  • Oxidation : Can be oxidized to form oxazole derivatives.
  • Reduction : Reduction reactions can yield dihydro derivatives.
  • Substitution : The tosyl group can be replaced with other functional groups via nucleophilic substitution .

Biology

The compound has potential applications as a ligand in enzyme inhibition studies and receptor binding assays. Its structural features facilitate interactions with biological targets, making it suitable for research into mechanisms of action for various biological processes.

Medicine

Research is ongoing into the pharmacological potential of this compound, particularly regarding its antimicrobial and anticancer properties. Preliminary studies suggest that it may act as a pharmacophore in drug development .

Industry

In industrial applications, this compound can contribute to the development of new materials with specific electronic or optical properties. Its unique chemical reactivity makes it an attractive candidate for various material science applications .

Mechanism of Action

The mechanism by which 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole exerts its effects is largely dependent on its interaction with biological targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the tosyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole with structurally related dihydrooxazole derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues and Physicochemical Properties

Key analogues include:

Compound Name Substituent at 5-Position Melting Point (°C) Yield (%) Key NMR Features (1H, CDCl3) Source
5-Phenyl-4-tosyl-4,5-dihydrooxazole Phenyl 171 94 δ 6.05 (d, J = 6.0 Hz, Ha), 5.05 (Hb)
5-(p-Tolyl)-4-tosyl-4,5-dihydrooxazole p-Methylphenyl 161 95 δ 6.04 (Ha), 5.05 (Hb)
5-(4-Methoxyphenyl)-4-tosyl-4,5-dihydrooxazole p-Methoxyphenyl Not reported Not given δ 6.03 (Ha), 5.05 (Hb)
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazole Pyrazole 184–185 81 FT-IR: 3090 cm⁻¹ (C-H stretch), 1610 cm⁻¹ (C=N)

Key Observations :

  • Substituent Effects on Melting Points : Electron-donating groups (e.g., p-tolyl, 161°C) reduce melting points compared to unsubstituted phenyl (171°C), likely due to decreased crystallinity .
Reactivity and Stability
  • Oxazole Formation : Dihydrooxazoles (e.g., 3b) convert to oxazoles under thermal conditions, evidenced by NMR disappearance of Ha/Hb protons (δ 6.04–5.05 ppm) and emergence of aromatic singlets (δ 8.42–7.63 ppm) .
  • Stability of Pyridine Derivatives : The pyridine ring in the target compound may increase stability against ring-opening compared to phenyl analogues due to aromatic nitrogen’s electron-withdrawing effect.

Biological Activity

Overview

5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring and a tosyl group attached to a dihydrooxazole framework, which contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12N2O2S\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound is characterized by:

  • A pyridine ring which can engage in π-π stacking interactions.
  • A tosyl group that enhances its reactivity and ability to form hydrogen bonds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The pyridine moiety allows for interactions with aromatic amino acids in proteins, while the tosyl group can participate in hydrogen bonding or ionic interactions. These interactions may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties. The compound’s structure may facilitate binding to microbial targets, although specific mechanisms remain under investigation.
  • Anticancer Properties : The compound has been explored for its potential in cancer therapy. It may inhibit specific kinase activities involved in tumor growth and metastasis, similar to other pyridine-based compounds .
  • Ligand Activity : As a ligand, it has shown promise in studies related to enzyme inhibition and receptor binding, which are crucial for drug development.

Research Findings

A detailed examination of the biological activity of this compound reveals significant findings from various studies:

Study FocusFindings
Antimicrobial ActivityExhibited activity against certain bacterial strains; further studies needed for specificity.
Anticancer ActivityInhibitory effects on cancer cell lines were observed; ongoing research into specific pathways .
Ligand BindingDemonstrated potential as a ligand for enzyme inhibitors; mechanisms of action under exploration.

Case Study 1: Anticancer Evaluation

In a study assessing the anticancer potential of various heterocyclic compounds including this compound, researchers found that it inhibited the growth of several cancer cell lines at micromolar concentrations. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's role as a ligand in enzyme inhibition assays. It was found to significantly inhibit specific kinases involved in cellular signaling pathways at low micromolar concentrations. This suggests potential applications in targeted cancer therapies .

Q & A

Q. What are the standard synthetic routes for 5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between formyl pyrazoles and TosMIC (tosylmethyl isocyanide) under basic conditions. Key optimizations include:

  • Solvent selection: Protic solvents like methanol enhance reaction efficiency by stabilizing intermediates .
  • Base equivalents: Using 1.2 equivalents of KOH improves yield by promoting deprotonation without side reactions .
  • Reagent stoichiometry: A slight excess of TosMIC (1.2 equivalents) ensures complete conversion of starting materials .
    Microwave-assisted synthesis can further reduce reaction time while maintaining diastereoselectivity, as demonstrated for analogous 4-tosyl-4,5-dihydrooxazoles .

Q. How do spectroscopic techniques confirm the structure and stereochemistry of 4,5-dihydrooxazole derivatives?

Methodological Answer:

  • 1H NMR: Vicinal protons (Ha and Hb) on the oxazoline ring resonate as doublets between δ 5.05–6.04 ppm, with coupling constants (J = 6.0 Hz) confirming dihydrooxazole geometry .
  • 13C NMR: The tosyl group’s sulfonyl carbon appears at δ ~145 ppm, while the oxazoline carbons (C4 and C5) are observed at δ 79–92 ppm .
  • X-ray crystallography: Absolute stereochemistry is resolved via single-crystal analysis, as shown for (Z)-5-benzylidene derivatives (CCDC-2239857) .

Advanced Questions

Q. How can diastereoselectivity be controlled during the synthesis of 4,5-dihydrooxazole derivatives under microwave conditions?

Methodological Answer: Diastereoselectivity arises from steric and electronic effects during cyclization:

  • Microwave irradiation accelerates reaction kinetics, favoring thermodynamically stable diastereomers .
  • Substituent effects: Electron-donating groups (e.g., methyl on pyridin-2-yl) enhance selectivity by stabilizing transition states .
  • Temperature modulation: Lower temperatures (e.g., 80°C) favor kinetic control, while higher temperatures (100°C) promote equilibration toward the major diastereomer .

Q. What strategies expand the synthetic scope to generate diverse derivatives, and how do substituents influence biological activity?

Methodological Answer:

  • Diversity-oriented synthesis: Reacting formyl pyrazoles with TosMIC derivatives bearing electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups generates 10+ analogs, as shown in Table 3 of .
  • Biological activity correlations:
    • Antifungal activity: Derivatives with electron-deficient pyridinyl groups show enhanced activity due to improved membrane penetration .
    • Antimicrobial potential: Fluorine or sulfur incorporation (e.g., 4-fluorophenylthio) increases potency by modulating target binding .

Q. How are regioisomeric products differentiated analytically, and what challenges arise in structural assignment?

Methodological Answer:

  • 2D NMR (COSY, NOESY): Correlates proton-proton spatial relationships to distinguish regioisomers. For example, triazole-substituted dihydrooxazoles show distinct NOE interactions between triazole and oxazoline protons .
  • HRMS: Exact mass measurements confirm molecular formulas, ruling out alternative regioisomers .
  • Crystallographic ambiguity: Minority regioisomers may form disordered crystals, requiring iterative refinement of X-ray data .

Q. How are in vitro antifungal assays designed, and what in silico methods predict efficacy?

Methodological Answer:

  • In vitro protocols:
    • MIC (Minimum Inhibitory Concentration): Test compounds against Candida albicans or Aspergillus fumigatus using broth microdilution (CLSI guidelines) .
    • Time-kill assays: Monitor fungicidal activity over 24–48 hours .
  • In silico modeling:
    • Docking studies: Use AutoDock Vina to predict binding to fungal CYP51 (lanosterol demethylase) .
    • QSAR models: Correlate logP and polar surface area with antifungal activity to prioritize synthetic targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-2-yl)-4-tosyl-4,5-dihydrooxazole

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